2-(3-Indolylmethyl)-L-tryptophan

Beschreibung

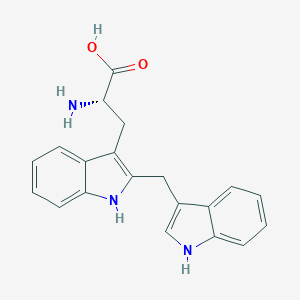

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZFOWZVRUMXDQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149724-31-2 | |

| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Formation Mechanisms of 2 3 Indolylmethyl L Tryptophan

Biosynthetic and Chemical Pathways of Formation

Biosynthetic and Chemical Pathways of Formation

The formation of 2-(3-Indolylmethyl)-L-tryptophan is intrinsically linked to the industrial-scale production of L-tryptophan, which predominantly relies on fermentation using genetically engineered microbial strains.

During the biotechnological production of L-tryptophan, certain metabolic byproducts and reaction conditions can lead to the unintended synthesis of impurities, including this compound. This compound is essentially a dimer formed from tryptophan and a reactive indole (B1671886) derivative.

Research has demonstrated that this compound can be synthesized through the reaction of L-tryptophan with specific tryptophan metabolites, namely indole-3-methanol or indole-3-acetaldehyde. nih.gov These precursor molecules can be generated during the fermentation process. The formation of this impurity is particularly influenced by acidic conditions. For instance, the reaction between L-tryptophan and acetaldehyde (B116499) to form a similar impurity, 1,1'-ethylidenebis(L-tryptophan) (EBT), is known to occur under acidic conditions. nih.gov It is proposed that similar acidic environments facilitate the reaction between L-tryptophan and indole-3-methanol or indole-3-acetaldehyde. nih.gov

The gut microbiota can also metabolize tryptophan into various indole derivatives, including indole-3-acetaldehyde (IAAD) and indole-3-methanol. nih.gov While this occurs in a different biological context, it highlights the natural metabolic pathways that can produce the precursors for the formation of this compound.

The variables within the manufacturing process play a critical role in the generation of this compound.

pH: Extreme pH values, both elevated and low, which can occur during the downstream processing of the tryptophan fermentation broth, are a key factor. nih.gov These pH shifts can induce the decomposition of tryptophan metabolites. The stability of tryptophan itself is also pH-dependent, with decomposition being a concern during purification processes. google.com The regulation of pH during fermentation is crucial, as it can influence the production of various microbial metabolites. nih.govnih.gov

Molar Ratios: While specific molar ratios for the formation of this impurity are not extensively detailed in the available literature, the presence of excess L-tryptophan in the reaction mixture is a prerequisite for the formation of this dimeric impurity. nih.gov

Purification Steps: The presence of this compound in final L-tryptophan products, even after purification, indicates that its removal is a challenge. nih.govnih.gov Conventional purification methods for tryptophan, such as recrystallization, may not completely eliminate this and other related impurities. google.com The complexity of the impurity profile in commercially available L-tryptophan supplements underscores the difficulties in achieving absolute purity. nih.gov

Proposed Chemical Mechanisms for 2-Substituted Tryptophan Derivative Formation

A proposed mechanism for the formation of 2-substituted tryptophan derivatives like this compound involves the decomposition of tryptophan metabolites under the influence of pH variations during downstream processing. nih.gov This decomposition is thought to generate transitional, mesomerism-stabilized cations. These reactive cations can then undergo an electrophilic substitution reaction with the indole ring of an intact L-tryptophan molecule, specifically at the C-2 position, to yield the 2-substituted derivative. nih.gov

Incidence and Significance of this compound as a Contaminant

The presence of this compound as an impurity in L-tryptophan preparations is a matter of quality control and safety.

Market surveys have detected this impurity in both pharmaceutical-grade and feed-grade L-tryptophan from various manufacturers. nih.gov The reported concentrations of this compound can vary significantly, ranging from less than 20 mg/kg to as high as 1,400 mg/kg. nih.gov

The significance of this contaminant is linked to the broader issue of impurities in L-tryptophan supplements. Historically, contaminants in L-tryptophan were associated with the eosinophilia-myalgia syndrome (EMS) outbreak. nih.govnih.gov While this compound is one of the case-associated contaminants identified, its specific toxicological profile is not as extensively characterized as other impurities like 1,1'-ethylidenebis(L-tryptophan) (EBT). nih.gov The presence of high levels of unidentified impurities in some dietary supplements raises potential health risk concerns. nih.gov Therefore, controlling the levels of this compound and other impurities is crucial for ensuring the safety and quality of L-tryptophan products.

Data Tables

Table 1: Factors Influencing the Formation of this compound

| Factor | Role in Formation |

|---|---|

| Reactants | |

| L-Tryptophan | Serves as the backbone and the target for electrophilic attack. nih.gov |

| Indole-3-methanol | A precursor that can react with L-tryptophan to form the impurity. nih.gov |

| Indole-3-acetaldehyde | An alternative precursor that can react with L-tryptophan. nih.gov |

| Process Variables | |

| pH | Elevated or low pH during downstream processing can trigger the decomposition of tryptophan metabolites, initiating the formation of the impurity. nih.gov |

| Purification Steps | The persistence of the impurity in the final product highlights challenges in its removal through standard purification techniques. nih.govnih.gov |

| Microbial Strains | The metabolic profile of the production strain can influence the generation of precursor molecules. nih.govnih.gov |

Table 2: Incidence of this compound in L-Tryptophan Products

| Product Grade | Reported Concentration Range (mg/kg) | Reference |

|---|---|---|

| Pharmaceutical-grade | < 20 - 1,400 | nih.gov |

| Feed-grade | < 20 - 1,400 | nih.gov |

Advanced Analytical Methodologies for the Characterization and Detection of 2 3 Indolylmethyl L Tryptophan

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of L-tryptophan and its related impurities. This powerful combination allows for both the physical separation of compounds in a mixture and their subsequent identification and quantification with high specificity and sensitivity. nih.govnih.gov Research has focused on developing robust LC-MS/MS methods for various tryptophan metabolites, which can be applied to complex biological matrices such as serum, cell culture media, and tissue samples. nih.govmdpi.comnih.govnih.gov

A key application has been the simultaneous detection of multiple L-tryptophan impurities, including 2-(3-Indolylmethyl)-L-tryptophan. nih.gov Validated LC-MS/MS methods are reliable, robust, and versatile, making them suitable for preclinical research and in vitro assays. nih.gov These methods are often validated according to international guidelines to ensure their accuracy and precision. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the foundational technique for separating this compound from L-tryptophan and other related impurities before detection. nih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase to achieve separation based on the analytes' hydrophobicity. nih.gov

The quantification of this compound is often achieved using an HPLC system equipped with an ultraviolet (UV) detector. nih.govncats.io The purity of the compound can be assessed by measuring the peak area relative to other components in the chromatogram. ncats.io For instance, specifications for this compound may set a limit for chromatographic purity at less than 0.25% peak area as determined by HPLC/UV. ncats.io

The validation of these HPLC methods is crucial and involves determining several performance characteristics to ensure reliable results. nih.gov

Table 1: Typical HPLC Method Validation Parameters for Tryptophan Metabolite Analysis

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | >0.99 | Indicates a direct proportional relationship between analyte concentration and detector response over a specified range. nih.govnih.gov |

| Precision (%CV) | <15% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.govnih.gov |

| Accuracy / Recovery | 85-115% | Represents the closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. nih.govnih.gov |

| Limit of Detection (LOD) | S/N Ratio > 3 | The lowest concentration of an analyte that can be reliably distinguished from background noise. unimi.it |

| Limit of Quantification (LOQ) | S/N Ratio > 10 | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. unimi.it |

| This table presents typical validation parameters based on data for related tryptophan metabolites. %CV = Percent Coefficient of Variation; R² = Coefficient of Determination; S/N = Signal-to-Noise Ratio. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Confirmation

Following separation by HPLC, tandem mass spectrometry (MS/MS) provides definitive structural confirmation of this compound. The process involves multiple stages of mass analysis. First, the precursor ion, which corresponds to the molecular weight of the target compound, is selected. This ion is then fragmented through collision-induced dissociation, creating a unique pattern of product ions. nih.gov

This fragmentation pattern serves as a structural fingerprint, allowing for highly specific identification. nih.govnih.gov By monitoring for a specific precursor-to-product ion transition, analysts can confirm the presence of the compound with a high degree of confidence, even in the presence of co-eluting substances. mdpi.com This capability is fundamental to the LC-MS/MS methods developed for detecting L-tryptophan impurities, ensuring that the detected peak corresponds unequivocally to this compound. nih.gov

Chromatographic and Spectroscopic Techniques for Purity Assessment and Identification in Complex Matrices

Identifying and assessing the purity of this compound in complex matrices like food products, dietary supplements, and biological fluids presents significant analytical challenges. nih.govunimi.it The matrix itself can contain numerous compounds that may interfere with the analysis, a phenomenon known as the matrix effect. nih.gov

LC-MS/MS is a particularly effective technique for overcoming these challenges. nih.gov A study focused on detecting L-tryptophan impurities in meat products successfully developed a method for the simultaneous analysis of several compounds, including this compound. The method demonstrated good sensitivity and no significant interference from the meat matrix. nih.gov The assessment of matrix effects is a critical step in method development for complex samples, ensuring that the accuracy of quantification is not compromised. nih.gov

Beyond food products, similar chromatographic and spectroscopic approaches are used to profile tryptophan-related compounds in other complex environments such as plant-based foods and human urine. unimi.itchildrensmercy.org In all cases, the goal is to achieve a clean separation and unambiguous identification, free from the influence of the surrounding matrix components.

Development of Highly Sensitive and Selective Assays for Trace Detection

The ability to detect trace amounts of this compound is essential for ensuring the safety of L-tryptophan products. To this end, research has focused on developing assays with very low detection limits.

An LC-MS/MS method developed for analyzing meat products demonstrated excellent sensitivity for this compound (referred to as IMT in the study). nih.gov The method's performance highlights the capability of modern analytical instrumentation to detect impurities at the microgram-per-kilogram (µg/kg) level.

Table 2: Detection and Quantification Limits for this compound in a Complex Matrix

| Parameter | Value (µg/kg) | Matrix | Analytical Method |

| Method Detection Limit (MDL) | < 11.2 | Meat Products | LC-MS/MS |

| Limit of Quantification (LOQ) | < 35.7 | Meat Products | LC-MS/MS |

| Data sourced from a study on the simultaneous determination of L-tryptophan impurities in meat. nih.gov |

While specific assays for this compound are highly specialized, the broader field of amino acid analysis has seen the development of novel detection strategies that could be adapted for this purpose. For example, highly sensitive and selective assays for L-tryptophan have been created using techniques like electrochemiluminescence (ECL), achieving detection limits in the nanomolar (nM) range. mdpi.com Such methods demonstrate high selectivity against other potentially interfering indolic compounds and represent a promising avenue for future assay development for trace-level detection of specific tryptophan-related impurities. mdpi.com

Biological Implications and Putative Mechanisms of Action of 2 3 Indolylmethyl L Tryptophan

Role in Eosinophilia-Myalgia Syndrome (EMS) Pathogenesis

Eosinophilia-Myalgia Syndrome is a rare and debilitating disease that reached epidemic proportions in the United States in 1989. wikipedia.orgresponsibletechnology.org The syndrome is characterized by a complex array of symptoms, including severe muscle pain (myalgia), a significant increase in the number of eosinophils (a type of white blood cell) in the blood, and in chronic phases, neuromuscular and skin manifestations like fasciitis and fibrosis. wikipedia.orgalexanderlaw.comnih.govnih.gov Epidemiological investigations rapidly linked the outbreak to the consumption of L-tryptophan dietary supplements. responsibletechnology.orgnih.gov

Intensive epidemiological studies conducted in the wake of the 1989 outbreak traced the source of the illness to specific batches of L-tryptophan produced by a single Japanese manufacturer, Showa Denko K.K. wikipedia.orgfindzebra.com This strong association suggested that the L-tryptophan itself was not the sole causative agent, but rather that one or more contaminants within the implicated batches were responsible for triggering the syndrome. nih.govnih.gov

Subsequent analytical investigations using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry confirmed the presence of numerous trace impurities in the case-associated L-tryptophan lots that were not present in lots that were not associated with the illness. wikipedia.orgfindzebra.com While a total of 63 contaminants were eventually identified, focused analysis revealed six specific impurities that were statistically associated with EMS cases. wikipedia.org Among these, 2-(3-Indolylmethyl)-L-tryptophan, analytically designated as "Peak 200," was identified as a key case-associated contaminant. wikipedia.orgfindzebra.com

Table 1: Key Contaminants Associated with EMS Outbreaks in L-Tryptophan Batches

| Analytical Designation | Chemical Name | Abbreviation |

|---|---|---|

| Peak E | 1,1'-Ethylidenebis[L-tryptophan] | EBT |

| Peak UV-5 | 3-(Phenylamino)-L-alanine | PAA |

| Peak 200 | This compound | - |

| Peak C | 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo-[2,3-b]-indole-2-carboxylic acid | - |

| Peak FF | 2-(2-Hydroxyindoline)-tryptophan | - |

| Peak AAA / UV-28 | Two related condensation products between L-tryptophan and fatty acids | - |

This table summarizes the six trace contaminants that were most significantly correlated with Eosinophilia-Myalgia Syndrome (EMS) cases, as identified in the L-tryptophan batches supplied by Showa Denko. wikipedia.orgfindzebra.com

The exact pathophysiology of EMS remains a subject of investigation, but it is widely considered to be an autoimmune or inflammatory disorder triggered by an external agent in genetically susceptible individuals. nih.govmedscape.com The presence of contaminants like this compound in consumed L-tryptophan is thought to be the trigger for a cascade of immunological events. nih.gov

The pathogenesis is characterized by the activation of several key cell types and signaling molecules. nih.gov

Eosinophil Activation : A hallmark of the disease, eosinophilia involves the overproduction of eosinophils, which can release toxic granule proteins in affected tissues, contributing to inflammation and damage. alexanderlaw.com

Fibroblast Activation : In the chronic stages of EMS, patients often develop significant fibrosis of the skin, fascia, and internal organs. This is believed to result from the activation of fibroblasts, leading to excessive deposition of collagen and other extracellular matrix components. nih.govmedscape.com

Cytokine Dysregulation : The inflammatory environment in EMS is mediated by elevated levels of specific cytokines. Pathologic and experimental studies have identified interleukin-5 (IL-5), a key cytokine for eosinophil development and activation, and transforming growth factor-beta (TGF-β), a potent profibrotic mediator, as important contributors to the disease process. nih.govmedscape.com Increased levels of IL-2, IL-4, and interferon-gamma (IFN-γ) have also been noted in patients. medscape.com

While the specific mechanism by which this compound contributes to this process is not fully elucidated, it is hypothesized that this molecule, either alone or in concert with other contaminants, initiates the inflammatory response that leads to widespread tissue damage and fibrosis.

Potential Modulatory Effects on Biological Systems

As a derivative of the essential amino acid L-tryptophan, this compound has the potential to interact with and modulate various biological pathways. However, specific research into the direct effects of the isolated compound is scarce, and its actions are largely inferred from its chemical structure and its association with the broader pathophysiology of EMS.

L-tryptophan is the sole metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.govnih.gov The synthesis of serotonin in the brain is highly dependent on the availability of tryptophan, which must be transported across the blood-brain barrier. nih.gov Because this compound is a structurally similar molecule, it is plausible that it could interfere with serotonergic pathways through several putative mechanisms:

Competition for Transport : It may compete with L-tryptophan for transport proteins, thereby reducing the amount of L-tryptophan entering the brain and limiting serotonin synthesis.

Enzymatic Inhibition : It could potentially interact with tryptophan hydroxylase, the rate-limiting enzyme in the serotonin synthesis pathway, either as an inhibitor or a poor substrate, thus altering normal serotonin production. nih.gov

L-tryptophan administration can also influence other neurotransmitters, such as dopamine and norepinephrine. nih.gov It is conceivable that derivatives like this compound could have similar, or disruptive, downstream effects on these interconnected systems.

In mammals, the vast majority (over 95%) of L-tryptophan that is not used for protein synthesis is metabolized through the kynurenine (B1673888) pathway. frontiersin.orgmdpi.com This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov A smaller fraction is converted to serotonin, and another portion is metabolized by gut microbiota via the indole (B1671886) pathway. researchgate.net

Evidence from EMS patients indicated abnormal L-tryptophan metabolism, specifically reflecting an increased activity of IDO, which is induced by inflammatory mediators like IFN-γ. nih.govfrontiersin.org The structural modification of this compound suggests it may not be a standard substrate for enzymes like IDO or TDO. Its presence could potentially lead to:

Altered Metabolite Profile : If metabolized, it would produce novel compounds whose biological activities are unknown.

Enzyme Inhibition : It might act as an inhibitor of key enzymes in the kynurenine pathway, shunting L-tryptophan metabolism towards other pathways or causing a buildup of upstream metabolites. nih.gov

Immune Modulation : Metabolites of the kynurenine pathway, such as kynurenine itself, are known to be immunologically active and can suppress T-cell responses. nih.gov An altered metabolism of a tryptophan derivative could disrupt this delicate immunoregulatory balance.

Direct studies on cellular and molecular responses to isolated this compound are not available. The understanding of its effects is derived from the pathology of EMS, the syndrome it is associated with. The primary cellular responses linked to the contaminants in EMS-associated L-tryptophan are the profound activation of eosinophils and fibroblasts. nih.gov The molecular cascade involves the release of pro-inflammatory and pro-fibrotic cytokines, leading to the chronic inflammation and tissue remodeling characteristic of EMS. medscape.com

Other indole-containing compounds, which are also derivatives of tryptophan metabolism (often by gut microbiota), are known to exert a variety of cellular effects, including modulating immune responses and enhancing intestinal barrier function. wikipedia.org It is plausible that this compound could similarly interact with cellular signaling pathways, but its specific targets and the resulting cellular responses remain to be determined by future research.

Table of Mentioned Compounds

| Chemical Name | Abbreviation / Other Names |

| This compound | Peak 200 |

| L-Tryptophan | Trp |

| 1,1'-Ethylidenebis[L-tryptophan] | EBT, Peak E |

| 3-(Phenylamino)-L-alanine | PAA, Peak UV-5 |

| 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo-[2,3-b]-indole-2-carboxylic acid | Peak C |

| 2-(2-Hydroxyindoline)-tryptophan | Peak FF |

| Serotonin | 5-Hydroxytryptamine, 5-HT |

| Interleukin-2 | IL-2 |

| Interleukin-4 | IL-4 |

| Interleukin-5 | IL-5 |

| Interferon-gamma | IFN-γ |

| Transforming growth factor-beta | TGF-β |

| Dopamine | - |

| Norepinephrine | - |

| Kynurenine | - |

Comparative Analysis with Endogenous Tryptophan Metabolites and Other Indolic Compounds

This compound (IMT) is structurally related to the essential amino acid L-tryptophan and its various metabolites. Understanding these relationships is crucial for elucidating the potential biological roles of IMT. This section provides a comparative analysis of IMT with key endogenous tryptophan metabolites and other indolic compounds, focusing on their structural similarities and differences, and the potential implications for their biological activities.

Tryptophan is a precursor to several vital bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. nih.govhealthline.com The metabolism of tryptophan primarily follows three pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway mediated by gut microbiota. nih.govresearchgate.net

Table 1: Comparison of this compound with Key Endogenous Tryptophan Metabolites

| Compound | Chemical Structure | Key Biological Roles |

| This compound (IMT) | A dimeric compound formed from two tryptophan molecules. | Found as a contaminant in some L-tryptophan preparations; biological role under investigation. researchgate.net |

| L-Tryptophan | An essential amino acid with an indole side chain. | Precursor for protein synthesis, serotonin, melatonin, and kynurenine pathway metabolites. webmd.comfrontiersin.org |

| Serotonin (5-hydroxytryptamine) | A monoamine neurotransmitter derived from tryptophan. | Regulates mood, sleep, appetite, and cognition. nih.govnih.gov |

| Melatonin | A hormone derived from serotonin, primarily in the pineal gland. | Regulates the sleep-wake cycle. healthline.comdrberg.com |

| Kynurenine | A key metabolite in the major catabolic pathway of tryptophan. | Involved in immune regulation and neurotransmission. nih.govmdpi.com |

| Indole-3-acetic acid (IAA) | A common, naturally occurring plant hormone of the auxin class. wikipedia.org | Primarily involved in plant growth and development; also produced by gut microbiota. researchgate.netnih.gov |

Structural and Functional Comparisons:

L-Tryptophan: IMT is essentially a dimer of tryptophan, with one tryptophan molecule attached to the indole ring of another. This significant increase in size and complexity compared to a single tryptophan molecule likely alters its transport, metabolism, and receptor binding properties. While L-tryptophan is actively transported into the brain to serve as a precursor for serotonin synthesis, the ability of IMT to cross the blood-brain barrier is not well-established. frontiersin.org

Serotonin and Melatonin: Serotonin is synthesized from tryptophan through hydroxylation and decarboxylation. nih.gov Melatonin is subsequently synthesized from serotonin. healthline.com Both molecules are crucial for neuro-hormonal regulation. nih.govdrberg.com IMT's structure is substantially different from these monoamines, lacking the hydroxyl group of serotonin and the acetyl and methoxy groups of melatonin. These differences make it unlikely that IMT would directly interact with serotonin or melatonin receptors in the same manner.

Kynurenine Pathway Metabolites: The majority of dietary tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov This pathway produces a range of neuroactive and immunomodulatory compounds. mdpi.commdpi.com It is plausible that the presence of IMT could influence the activity of IDO or TDO, thereby affecting the levels of downstream kynurenine metabolites. However, direct evidence for this interaction is currently lacking.

Other Indolic Compounds:

Indole-3-acetic acid (IAA): This molecule, a primary plant auxin, is also produced by gut microbiota from tryptophan. researchgate.netnih.govmicrobiologyjournal.org It plays a role in gut homeostasis. bevital.no While both IMT and IAA contain an indole ring, the presence of the second tryptophan moiety in IMT makes it a much larger and structurally distinct molecule.

Indole and Indole Derivatives: The gut microbiome produces various indole derivatives from tryptophan, such as indole-3-propionic acid (IPA) and indoxyl sulfate. bevital.nomdpi.com These metabolites can have both beneficial and detrimental effects on the host. The structural similarity of the core indole ring suggests that IMT could potentially interact with pathways influenced by these microbial metabolites, such as the aryl hydrocarbon receptor (AhR) pathway. nih.gov

Structure Activity Relationship Sar Studies and Analogues of 2 3 Indolylmethyl L Tryptophan

Elucidation of Structural Determinants for Biological Activity and Contaminant Effects

The structure of 2-(3-indolylmethyl)-L-tryptophan, characterized by two indole (B1671886) moieties connected by a methylene (B1212753) bridge to the alpha-carbon of a tryptophan backbone, is fundamental to its biological effects. The spatial arrangement of these bulky indole groups and the chirality of the amino acid core are key determinants of its interaction with biological targets.

Research into the structure-activity relationships of tryptophan derivatives has revealed the importance of the indole ring and the amino acid side chain in their biological functions. For instance, modifications to the indole ring can significantly alter the compound's ability to interact with enzymes and receptors. The presence of the second indolylmethyl group in this compound dramatically increases its size and lipophilicity compared to L-tryptophan, which likely dictates a unique set of biological interactions.

This compound has been identified as an impurity in some L-tryptophan preparations and has been investigated in the context of the Eosinophilia-Myalgia Syndrome (EMS), a debilitating illness linked to the consumption of contaminated L-tryptophan supplements in 1989. While the exact causative agent of EMS remains a subject of debate, several contaminants, including dimeric tryptophan derivatives, have been scrutinized. The presence of this compound in these preparations has led to studies on its potential pathological effects. However, a definitive causal link between this specific compound and EMS has not been unequivocally established.

Synthetic Strategies for Analogues and Modified Derivatives of this compound

The synthesis of analogues and modified derivatives of this compound is essential for probing its structure-activity relationships and for developing new molecules with potential therapeutic applications. Various synthetic strategies have been developed for creating tryptophan derivatives, which can be adapted for the synthesis of more complex structures like this compound and its analogues.

Common synthetic approaches to tryptophan derivatives often involve the construction of the indole ring system or the introduction of the amino acid side chain onto a pre-existing indole scaffold. For the synthesis of analogues of this compound, these methods can be extended. For example, a key step would be the alkylation of a tryptophan derivative with an indolylmethylating agent.

Several methods for the synthesis of tryptophan analogues include:

Fischer Indole Synthesis: A classic method for constructing the indole ring.

Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of various substituents onto the indole ring.

Enzymatic Synthesis: Utilizing enzymes like tryptophan synthase can offer high stereoselectivity in the production of tryptophan analogues.

The synthesis of constrained analogues, where the conformational flexibility of the molecule is reduced, has also been an area of interest. This can be achieved by creating cyclic structures that incorporate the tryptophan framework, providing valuable insights into the bioactive conformation of the molecule.

Below is an interactive data table summarizing various synthetic methods for tryptophan analogues:

| Synthetic Method | Description | Key Features | Reference |

| Friedel-Crafts Conjugate Addition | Lewis acid-catalyzed addition of indoles to 2-aminoacrylate derivatives. | Can be performed enantioselectively. | |

| β-C(sp3)−H Activation | Introduction of an indole into the β-position of an alanine (B10760859) derivative via C-H activation. | Requires a directing group. | |

| Larock Indole Synthesis | Palladium-catalyzed annulation of alkynes and o-iodoanilines. | Applicable to the synthesis of complex, substituted indoles. | |

| Strecker Amino Acid Synthesis | A two-step procedure involving the formation of an α-aminonitrile followed by hydrolysis. | A versatile method for producing a wide range of amino acids. | |

| Enzymatic Synthesis | Use of enzymes like tryptophan synthase to catalyze the formation of tryptophan and its analogues from serine and indole derivatives. | High stereoselectivity and environmentally friendly conditions. |

Stereochemical Considerations in Biological and Chemical Contexts

Stereochemistry plays a pivotal role in the biological activity of this compound. The "L" configuration of the amino acid backbone is the naturally occurring form and is generally the more biologically active enantiomer for amino acids. The chiral center at the alpha-carbon dictates the three-dimensional arrangement of the substituents, which is critical for molecular recognition by enzymes and receptors.

The biological activity of tryptophan analogues is often highly dependent on their stereochemistry. For instance, enzymes involved in tryptophan metabolism, such as indolyl-3-alkane α-hydroxylase, can exhibit strict stereospecificity, acting on one enantiomer but not the other. This enzyme has been shown to stereospecifically remove the pro-S hydrogen from the side chain of tryptamine.

In the context of this compound, the L-configuration is expected to be the biologically relevant isomer. Any synthesis of this compound or its analogues for biological testing must carefully control the stereochemistry to produce the desired enantiomer. The use

Computational and Theoretical Investigations of 2 3 Indolylmethyl L Tryptophan

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 2-(3-Indolylmethyl)-L-tryptophan, and a biological receptor at the atomic level. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of these techniques, combined with data from related indole (B1671886) derivatives, allow for a predictive analysis of its potential binding modes.

Molecular docking algorithms can be employed to place the this compound molecule into the binding site of a target protein. The scoring functions then estimate the binding affinity based on various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Given its structure, potential targets for this compound could include enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), or receptors that bind indole-containing ligands, like the aryl hydrocarbon receptor. mdpi.comnih.gov

MD simulations can further refine the docked pose and provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the binding, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. For a molecule like this compound, MD simulations would be crucial to understand how the two indole rings orient themselves within a binding pocket and the flexibility of the linker region.

Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Amino group, Carboxylic acid group, Indole N-H groups |

| Hydrophobic Interactions | Indole rings |

| π-π Stacking | Indole rings with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Electrostatic Interactions | Carboxylate group with positively charged residues (e.g., Lysine, Arginine) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a wealth of information about its fundamental chemical properties.

The electronic properties of the indole chromophore are well-studied, and the presence of two such moieties in this compound suggests a complex electronic landscape. DFT calculations can be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Furthermore, these calculations can predict the molecule's reactivity towards electrophilic and nucleophilic attack by mapping the electrostatic potential. This information is vital for understanding its potential interactions with biological macromolecules and its susceptibility to metabolic transformations. The calculated vibrational frequencies from DFT can also be compared with experimental spectroscopic data to confirm the molecule's structure.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

| HOMO Distribution | Likely localized on the electron-rich indole rings. |

| LUMO Distribution | Potentially distributed across the indole rings and the carboxylic acid group. |

| Reactivity | The indole rings are expected to be susceptible to electrophilic substitution. |

In Silico Predictions of Metabolic Transformations and Bioactivity

In silico tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of compounds are increasingly used in drug discovery and toxicology. For this compound, these methods can forecast its likely metabolic fate in biological systems.

Based on the known metabolism of tryptophan and other indole-containing compounds, several metabolic transformations can be predicted for this compound. The primary routes of tryptophan metabolism involve the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. mdpi.comnih.gov It is plausible that this compound could be a substrate for the enzymes in these pathways, leading to hydroxylation of the indole rings, followed by further oxidative cleavage. The amino acid backbone could also undergo typical reactions such as deamination and decarboxylation.

Bioactivity prediction tools, which often employ machine learning algorithms trained on large datasets of known active compounds, can suggest potential biological activities for this compound. Given its structural similarity to tryptophan and other bioactive indoles, it might exhibit activity at targets involved in neurotransmission or immune regulation.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site on the Molecule |

| Hydroxylation | C5 or C6 position of the indole rings |

| N-oxidation | Indole nitrogen atoms |

| Deamination | Amino group of the tryptophan backbone |

| Decarboxylation | Carboxylic acid group of the tryptophan backbone |

Chemoinformatic and Cheminformatic Analysis of Structural Homologs

Chemoinformatics provides the tools to analyze and compare the chemical structures of molecules and to develop quantitative structure-activity relationships (QSAR). nih.govnih.gov By analyzing the structural homologs of this compound, we can infer its potential properties and biological activities.

A search of chemical databases reveals numerous structural homologs containing the indole or tryptophan scaffold. These include naturally occurring alkaloids, synthetic drugs, and other research compounds. By comparing the structural features of these homologs with their known biological activities, it is possible to build QSAR models. These models can then be used to predict the activity of this compound.

For instance, the presence of two indole rings connected by a methylene (B1212753) bridge is a unique feature. A chemoinformatic analysis would focus on how this particular arrangement influences properties such as lipophilicity, solubility, and the potential to interact with specific biological targets compared to simpler tryptophan derivatives.

Table 4: Structural Homologs of this compound and Their Relevance

| Homolog Class | Key Structural Feature | Potential Inferred Properties for this compound |

| Tryptophan Derivatives | Single indole ring with an amino acid side chain | Baseline metabolic and transport properties |

| Bis-indole Alkaloids | Two indole units, often with complex linkages | Potential for potent and specific biological activity, increased receptor affinity |

| Indole-3-acetic acid and related compounds | Indole ring with a side chain at the 3-position | Insights into receptor binding at the indole-3-position |

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Bioactivity and Toxicity Mechanisms

The history of L-tryptophan supplementation is notably marked by the 1989 Eosinophilia-Myalgia Syndrome (EMS) outbreak, which was linked not to tryptophan itself but to impurities in a specific, genetically engineered batch. nih.govnih.govnemsn.orglatimes.com One of the toxic contaminants was identified as a dimerization product of tryptophan. nemsn.org Given that 2-(3-Indolylmethyl)-L-tryptophan is structurally a dimer of two indole-containing moieties, its potential to induce adverse biological effects is a primary concern. cymitquimica.com Future research must prioritize a thorough investigation into its bioactivity and toxicological profile.

Key research questions include:

Interaction with Tryptophan Metabolic Pathways: Does this compound interact with key enzymes in the kynurenine (B1673888) or serotonin (B10506) pathways, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO)? rsc.orgnih.gov Such interactions could disrupt normal tryptophan metabolism, leading to downstream pathological effects.

Cellular Toxicity: What are the cytotoxic effects on relevant cell lines, such as immune cells (e.g., eosinophils, T-cells), fibroblasts, and neuronal cells? Studies should investigate markers for apoptosis, necrosis, and inflammatory responses. The historical link between tryptophan impurities and fibrosis suggests that assessing effects on collagen synthesis in fibroblasts is particularly important. food.gov.uk

Receptor Binding and Signaling: Does the compound act as an agonist or antagonist at receptors targeted by tryptophan or its metabolites, such as aryl hydrocarbon receptor (AhR)?

Metabolic Fate: How is this compound metabolized in vivo? Identifying its metabolites is crucial, as they may be more or less toxic than the parent compound.

A proposed research workflow would involve in vitro enzymatic assays, cell-based toxicity screens, and subsequent in vivo studies in animal models to observe potential systemic effects, including any signs reminiscent of EMS. nih.gov

Development of Advanced Analytical Standards and Monitoring Programs

Ensuring the purity of L-tryptophan products is paramount for consumer safety. This requires robust analytical methods and the availability of high-quality reference standards for known impurities.

Certified Reference Materials (CRMs): While reference standards for Tryptophan Impurity K are available from commercial suppliers for research purposes, the development of internationally recognized and certified CRMs is a necessary step. simsonpharma.comaxios-research.comchromatoscientific.comtlcstandards.com These CRMs are essential for the validation and calibration of analytical methods across different laboratories and regulatory bodies, ensuring consistency and accuracy in quality control.

Advanced Analytical Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for impurity profiling in tryptophan supplements. nih.gov However, more sensitive and specific methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be standardized for the routine detection and quantification of this compound, even at trace levels. rsc.orgnih.gov Method validation should adhere to international guidelines (e.g., ICH) to demonstrate specificity, linearity, accuracy, precision, and a low limit of quantification (LOQ).

Routine Monitoring Programs: Pharmaceutical and nutraceutical manufacturers should integrate routine testing for this specific impurity into their quality control protocols for all L-tryptophan batches. This monitoring should extend from the raw material to the final product, providing a comprehensive overview of the manufacturing process's ability to control this contaminant. biopharminternational.comsigmaaldrich.cn

| Parameter | Recommended Action | Rationale |

| Reference Standard | Develop and distribute a Certified Reference Material (CRM). | Ensures global consistency and accuracy in analytical measurements. biopharminternational.com |

| Analytical Method | Standardize and validate a high-sensitivity LC-MS/MS method. | Provides superior specificity and lower detection limits compared to HPLC-UV. rsc.orgnih.gov |

| Quality Control | Implement routine screening of all production batches. | Guarantees product safety and process consistency. nih.gov |

Strategies for Minimizing Contaminant Formation in Biomanufacturing Processes

The primary strategy for dealing with this compound is to prevent its formation during the biomanufacturing of L-tryptophan. The impurity likely arises from the high intracellular concentrations of tryptophan and its precursors reacting with each other during fermentation. nemsn.org Most industrial L-tryptophan is produced via fermentation using engineered strains of Escherichia coli or Corynebacterium glutamicum. mdpi.comresearchgate.net Research should focus on both metabolic engineering and bioprocess optimization.

Metabolic Engineering:

Flux Control: Fine-tuning the expression of genes in the tryptophan operon (e.g., trpE, trpD, trpC, trpB, trpA) and the common aromatic amino acid pathway can help balance the metabolic flux, preventing the excessive accumulation of reactive intermediates. nih.gov

Transporter Engineering: Enhancing the export of L-tryptophan from the cell could lower its intracellular concentration, thereby reducing the probability of dimerization reactions.

Bioprocess Optimization:

Fed-Batch Strategies: Controlling the feeding rate of the primary carbon source (e.g., glucose or glycerol) is critical to avoid metabolic overflow, which can lead to stress conditions and aberrant metabolite formation. nih.govmdpi.com

Control of Physicochemical Parameters: Optimizing parameters such as pH, temperature, and dissolved oxygen (DO) levels throughout the fermentation process can significantly impact metabolic state and by-product formation. nih.gov For instance, staged control of pH and DO has been shown to increase tryptophan yield and purity. nih.gov

Downstream Processing: Developing and optimizing downstream purification steps, such as chromatography and crystallization, is essential to effectively remove any this compound that may have formed. mdpi.com

Exploration of Targeted Pharmacological Interventions (if beneficial activities are identified)

While the primary focus is on mitigation, a comprehensive scientific investigation should remain open to unexpected discoveries. The vast chemical space occupied by tryptophan analogues has yielded compounds with diverse pharmacological activities, including antihypertensive and antifungal properties. nih.govnih.gov

Should the bioactivity studies outlined in section 7.1 reveal any potentially beneficial, potent, and specific activity for this compound, a cautious and systematic exploration could be initiated. For example, if it were found to be a selective inhibitor of an enzyme like IDO1, it could theoretically serve as a starting point for developing novel therapeutics. rsc.org This would involve structure-activity relationship (SAR) studies to optimize potency and selectivity while minimizing any off-target toxicity. However, this remains a highly speculative and distant prospect, given its current status as an undesirable contaminant. The more immediate "pharmacological intervention" is a toxicological one: if a specific mechanism of toxicity is identified, research could explore interventions to counteract it, although preventing its ingestion is the far superior strategy.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A systems biology approach offers a powerful framework for understanding and preventing the formation of this compound at a global, network level. nih.gov By integrating multiple layers of biological data ("omics"), researchers can build predictive models to guide rational strain and process engineering.

Metabolomics: Quantitative profiling of the intracellular and extracellular metabolome of L-tryptophan producing strains under different fermentation conditions can directly measure the levels of tryptophan, its precursors, and Impurity K itself. rsc.org This can reveal metabolic bottlenecks or overflow pathways that correlate with impurity formation.

Transcriptomics and Proteomics: Analyzing changes in gene expression (RNA-seq) and protein levels (mass spectrometry-based proteomics) can provide a detailed picture of the cell's response to high-level tryptophan production. This can help identify regulatory circuits and stress response pathways that are activated and may contribute to impurity generation.

Metabolic Flux Analysis (MFA) and Modeling: By using data from omics studies to constrain genome-scale metabolic models (GEMs), researchers can simulate metabolic fluxes throughout the cell's network. nih.gov This allows for the in silico prediction of the effects of genetic modifications or process changes, accelerating the design-build-test-learn cycle for developing high-yield, high-purity production strains. nih.gov

By applying these systems-level approaches, future research can move beyond trial-and-error optimization to a more predictive and rational engineering strategy to ensure that L-tryptophan can be produced safely and efficiently, free from harmful contaminants like this compound.

Q & A

Q. Q1. What analytical methods are recommended for detecting and quantifying 2-(3-Indolylmethyl)-L-tryptophan (IMT) in biological matrices?

A1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting IMT due to its specificity and sensitivity. Key parameters include:

- Chromatography : Use a C18 column (e.g., 2.1 × 100 mm, 1.7 μm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Detection : Monitor transitions m/z 307.1 → 188.1 (quantifier) and 307.1 → 146.0 (qualifier) for IMT .

- Calibration : Prepare standards in the range of 10–500 μg/kg in meat or serum matrices. Include quality controls (blanks, replicates) to minimize matrix interference .

Q. Q2. How is this compound implicated in safety assessments of L-tryptophan supplements?

A2. IMT is a contaminant linked to eosinophilia-myalgia syndrome (EMS). Researchers should:

- Screen for IMT in L-tryptophan batches using validated LC-MS/MS protocols.

- Adhere to regulatory limits (e.g., <35.7 μg/kg in meat products) to mitigate toxicity risks .

- Cross-reference with historical EMS case studies to assess dose-response relationships .

Basic Research: Experimental Design

Q. Q3. What statistical approaches are effective for optimizing conditions in studies involving indole derivatives like IMT?

A3. Use factorial designs (e.g., Plackett-Burman) to identify critical variables (e.g., pH, substrate concentration). For example:

- ANOVA analysis : Determine significance of factors (e.g., L-tryptophan concentration, p < 0.05) .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., quadratic terms) with adjusted R² >0.88 to ensure predictive accuracy .

Advanced Research: Synthesis Strategies

Q. Q4. What synthetic routes enable the production of 2-substituted tryptophans such as IMT?

A4. A Lewis acid-mediated C3-to-C2 alkyl migration strategy is effective:

- Reagents : React 3-(heterobenzyl)indoles (e.g., 3-benzyl-N-methylindole) with dehydroleucine derivatives under BF₃·OEt₂ catalysis .

- Conditions : Optimize reaction time (8–24 hrs) and temperature (40–60°C) to achieve yields >80% .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate IMT .

Q. Q5. How can researchers address conflicting reactivity in the synthesis of indole-derived tryptophan analogs?

A5.

- Substrate screening : Test substituent effects (e.g., 3-furan vs. 3-benzyl groups) to identify steric/electronic bottlenecks .

- Catalyst optimization : Replace BF₃ with milder acids (e.g., InCl₃) for sensitive substrates .

- Mechanistic studies : Use DFT calculations to model migration barriers and guide rational design .

Advanced Research: Metabolic and Toxicological Pathways

Q. Q6. How does IMT interact with tryptophan catabolic enzymes like IDO or TDO in cancer models?

A6. While direct evidence is limited, IMT may modulate immunosuppressive pathways via:

- Competitive inhibition : Test IMT against IDO/TDO in vitro using kynurenine assays .

- Immune profiling : Expose dendritic cells to IMT and measure T-cell apoptosis (e.g., Annexin V/PI staining) .

- Aryl hydrocarbon receptor (AhR) activation : Assess nuclear translocation of AhR in luciferase reporter assays .

Advanced Research: Data Contradiction Analysis

Q. Q7. How should researchers reconcile discrepancies in reported yields of IMT across synthetic studies?

A7.

- Variable control : Standardize reaction parameters (solvent purity, catalyst batch) to reduce variability .

- Analytical validation : Cross-check LC-MS/MS results with NMR (e.g., ¹H, ¹³C) to confirm structural integrity .

- Reproducibility protocols : Publish detailed synthetic workflows, including failure cases (e.g., non-reactive substrates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.